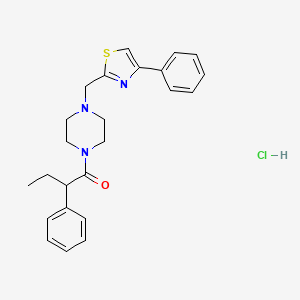

2-Phenyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Phenyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride is a useful research compound. Its molecular formula is C24H28ClN3OS and its molecular weight is 442.02. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with their targets in various ways, leading to different outcomes based on the specific derivative and target .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-Phenyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride.

Result of Action

Thiazole derivatives have been associated with a variety of effects at the molecular and cellular level due to their diverse biological activities .

Biochemische Analyse

Biochemical Properties

The 2-Phenyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride is known to interact with various enzymes, proteins, and other biomolecules . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to undergo electrophilic substitution and nucleophilic substitution .

Cellular Effects

The compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to increase the reactive oxygen species (ROS) in Candida albicans and elevate the expression of some genes related to anti-oxidative stress response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it has been observed to induce considerable DNA damage, which plays a critical role in antifungal-induced cellular death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known that thiazole derivatives can interact with various enzymes or cofactors

Biologische Aktivität

2-Phenyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride is a complex organic compound that integrates a thiazole moiety with piperazine and phenyl groups. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of 2-Phenyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Thiazole Ring : This is achieved through condensation reactions involving thiourea and appropriate carbonyl compounds.

- Piperazine Derivative Formation : The piperazine ring is introduced via nucleophilic substitution reactions.

- Final Coupling Reaction : The final product is obtained by combining the thiazole and piperazine derivatives with a phenyl group under acidic conditions.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can inhibit specific kinases involved in cancer cell proliferation, such as CDK9, leading to reduced expression of anti-apoptotic proteins like Mcl-1 . The compound's structure suggests it may similarly interact with these pathways, potentially inducing apoptosis in cancer cells.

Antidepressant Effects

The piperazine component of the compound has been associated with antidepressant-like effects in various studies. For example, derivatives similar to those containing 4-substituted piperazines have demonstrated significant reductions in immobility time during behavioral tests in animal models, indicating potential efficacy in treating depression .

Antimicrobial Activity

Thiazole-containing compounds have also been noted for their antimicrobial properties. Research has shown that certain thiazole derivatives exhibit activity against various bacterial strains comparable to established antibiotics like norfloxacin . This suggests that this compound may possess similar antimicrobial capabilities.

The biological activities of this compound can be attributed to its ability to modulate various molecular targets:

- Enzyme Inhibition : The thiazole moiety may inhibit enzymes involved in cell cycle regulation and apoptosis.

- Receptor Interaction : The piperazine ring can engage with neurotransmitter receptors, influencing mood and behavior.

- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Research indicates potential applications in treating various conditions, including:

Cancer Treatment

The compound may inhibit certain cancer cell proliferation pathways. Preliminary studies have shown that derivatives of thiazole and piperazine exhibit significant anti-cancer activity. For instance, related compounds have demonstrated the ability to inhibit the growth of breast cancer cell lines, suggesting similar potential for this compound.

Neurological Disorders

Its ability to cross the blood-brain barrier suggests possible neuroprotective effects. Compounds with similar structures have been explored for their neuroprotective properties, indicating a potential role in treating neurodegenerative diseases.

Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of thiazole derivatives. The compound's structure may interact with neurotransmitter systems to exert protective effects against seizures.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Study on BRD4 Inhibitors : A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines, suggesting a similar potential for this compound.

- Neuroimaging Applications : Research on isoxazole derivatives indicated their utility as PET ligands for visualizing brain targets, which may provide insights into neurological applications.

- Anticonvulsant Studies : Investigations into thiazole-linked compounds have shown promising results in seizure models, indicating that modifications in the piperazine or thiazole moieties can enhance anticonvulsant efficacy.

Eigenschaften

IUPAC Name |

2-phenyl-1-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]butan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3OS.ClH/c1-2-21(19-9-5-3-6-10-19)24(28)27-15-13-26(14-16-27)17-23-25-22(18-29-23)20-11-7-4-8-12-20;/h3-12,18,21H,2,13-17H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQUIVPTJARQBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.